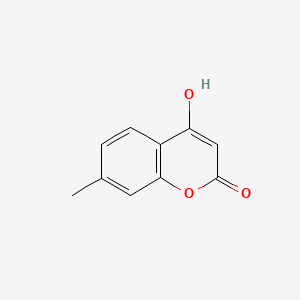

4-Hydroxy-7-méthylcoumarine

Vue d'ensemble

Description

4-Hydroxy-7-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Applications De Recherche Scientifique

4-Hydroxy-7-methylcoumarin has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Hydroxy-7-methylcoumarin has been found to interact with several targets in the body. One of its primary targets is the nuclear factor kappa B (NF-κB) . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Mode of Action

4-Hydroxy-7-methylcoumarin interacts with its targets, leading to significant changes in cellular activity. For instance, it has been found to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation . This results in a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are key enzymes involved in the inflammatory response .

Biochemical Pathways

The action of 4-Hydroxy-7-methylcoumarin affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway, which plays a crucial role in regulating the immune response to infection . Inhibition of this pathway can help reduce inflammation and other immune responses. Additionally, it has been found to affect the cyclic adenosine monophosphate (cAMP)-mediated pathway, the mitogen-activated protein kinase (MAPK), the phosphatidylinositol 3 kinase (PI3K)/AKT pathway, and the Wnt signaling pathway at a transcriptional or post-translational level .

Pharmacokinetics

They are then excreted in the urine . The bioavailability of 4-Hydroxy-7-methylcoumarin would be influenced by these factors.

Result of Action

The molecular and cellular effects of 4-Hydroxy-7-methylcoumarin’s action are significant. It has been found to reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects . This leads to a decrease in inflammation and pain, which can be beneficial in the treatment of various conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-7-methylcoumarin. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other substances, such as certain foods or medications, could potentially interact with 4-Hydroxy-7-methylcoumarin, altering its effectiveness .

Analyse Biochimique

Biochemical Properties

4-Hydroxy-7-methylcoumarin interacts with various biomolecules, contributing to its biochemical properties. It has been found to exhibit antioxidant properties . The compound’s antioxidant activity is thought to be due to its specific structure, which involves a conjugated system with excellent charge and electron transport properties .

Cellular Effects

In cellular processes, 4-Hydroxy-7-methylcoumarin has been shown to inhibit inflammation in LPS-activated RAW264.7 Macrophages by suppressing NF-κB and MAPK activation . It significantly reduced nitric oxide (NO) and prostaglandin E2(PGE2) production without cytotoxic effects .

Molecular Mechanism

The molecular mechanism of 4-Hydroxy-7-methylcoumarin involves interactions with biomolecules and changes in gene expression. It has been found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . The 4-hydroxy structure of coumarin influences the degree of inhibition of NO production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-7-methylcoumarin can change over time. For instance, it has been used in the creation of polyvinyl alcohol/oxidized maize starch blend films, where it contributed to increased mechanical properties, smoother surface morphology, and improved biodegradability .

Metabolic Pathways

Coumarins are known to be synthesized through the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-7-methylcoumarin can be synthesized through several methods. One common method involves the Pechmann condensation reaction, where resorcinol and ethyl acetoacetate are reacted in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps . Another method involves the reaction of resorcinol with acetylacetic ether under controlled temperature conditions, followed by the addition of concentrated sulfuric acid .

Industrial Production Methods

For industrial production, the Pechmann condensation method is often preferred due to its simplicity and high yield. The reaction is typically carried out in large reactors with precise temperature control to ensure consistent product quality . The crude product is then purified through recrystallization using ethanol to obtain high-purity 4-Hydroxy-7-methylcoumarin .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-7-methylcoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like bromine, chlorine, and various alkylating agents are used under controlled conditions.

Major Products Formed

Comparaison Avec Des Composés Similaires

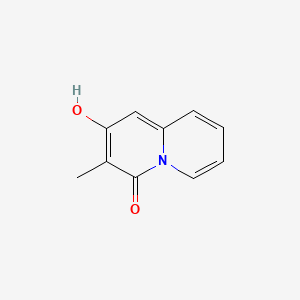

4-Hydroxy-7-methylcoumarin can be compared with other similar compounds such as:

7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and use in treating bile duct disorders.

4-Methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer activity against breast cancer cells.

Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.

Wedelolactone: Used in the treatment of liver diseases and septic shock, with additional anticancer properties.

4-Hydroxy-7-methylcoumarin stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications.

Propriétés

IUPAC Name |

4-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZDYJKWIQMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715756 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18692-77-8 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

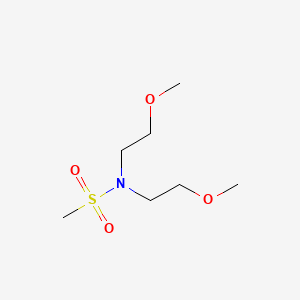

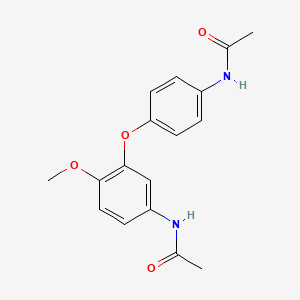

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How do different drying methods impact the concentration of 4-Hydroxy-7-methylcoumarin in Melissa leaves?

A1: The research indicates that drying methods significantly influence the essential oil composition of Melissa leaves, including the concentration of 4-Hydroxy-7-methylcoumarin. While present as a major component in the essential oil of leaves dried using the ventilated oven method, it was not the most abundant compound []. Interestingly, 4-Hydroxy-7-methylcoumarin was also identified as a primary component in leaves dried using the combined microwave & shade method []. This suggests that the specific drying technique employed plays a crucial role in the retention and potential degradation of this compound during the drying process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid](/img/structure/B580214.png)